molecular formula C22H20N4O4S B2620411 N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-21-9

N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

货号: B2620411
CAS 编号: 942004-21-9
分子量: 436.49
InChI 键: IXQHZWDTEVLWBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core substituted with methoxyphenyl groups and an acetamide side chain. The compound’s structure combines a bicyclic thiazolo-pyridazinone system with electron-donating methoxy groups, which may enhance solubility and binding interactions in biological systems .

属性

IUPAC Name

N-(2-methoxyphenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-7-6-8-15(11-14)29-2)25-26(22(20)28)12-18(27)24-16-9-4-5-10-17(16)30-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQHZWDTEVLWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing available research findings, and presenting data tables and case studies to illustrate its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo-pyridazine core, which is significant for its biological interactions. The presence of methoxy groups may enhance its lipophilicity and facilitate cellular uptake.

Antiproliferative Effects

Research indicates that derivatives of thiazolo-pyridazine compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in metastatic cancer lines through mechanisms involving cell cycle regulation and apoptosis induction.

Table 1: Antiproliferative Activity of Thiazolo-Pyridazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)10Cell cycle arrest
This compoundHeLa (Cervical)TBDTBD

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of NF-κB Activation
A study showed that similar thiazolo-pyridazine derivatives significantly reduced NF-κB activation in RAW 264.7 macrophages, indicating their potential as anti-inflammatory agents. The relative luciferase activity was measured, revealing a marked decrease compared to controls.

Table 2: Inhibition of NF-κB Activation

CompoundRelative Luciferase Activity (RLA)Control RLA
Compound C0.55 ± 0.091.03 ± 0.02
This compoundTBDTBD

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Cell Cycle Regulation : Compounds in this class have been shown to interfere with cell cycle progression.
  • Apoptosis Induction : They may activate apoptotic pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests a role in modulating immune responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their key features:

Compound Name Core Structure Substituents Biological Activity/Application Reference
N-(2-Methoxyphenyl)-2-(7-(3-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazinone 2-Methoxyphenyl (acetamide), 3-Methoxyphenyl (position 7), Methyl (position 2) Not explicitly reported (structural focus) N/A
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazinone 4-Chlorophenyl (acetamide), 2-Thienyl (position 7), Methyl (position 2) Unknown (structural analog)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinone 4-Nitrophenyl (acetamide), Methoxyphenoxy (position 4) Hypoglycemic activity in mice
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide Oxadiazole-thioether 5-Chloro-2-methoxyphenyl, variable oxadiazole substituents Lipoxygenase inhibitors

Key Observations:

In contrast, thiazolidinone () and oxadiazole () cores offer distinct electronic profiles, influencing redox properties and hydrogen-bonding capacity .

Substituent Effects :

  • Methoxy Groups : The target compound’s 2- and 3-methoxyphenyl substituents may improve solubility compared to the 4-chlorophenyl group in ’s analog, which could enhance lipophilicity .
  • Acetamide Side Chain : The acetamide moiety is conserved across analogs, suggesting its role as a pharmacophore. For example, ’s compound uses this group to achieve hypoglycemic activity, while ’s derivatives target lipoxygenase .

Synthetic Routes: The target compound’s synthesis likely parallels methods in and , which employ coupling agents (e.g., carbodiimides) and bases (e.g., cesium carbonate) in polar aprotic solvents like DMF. ’s thiazolidinone derivatives utilize similar conditions, achieving yields >70% .

Biological Activity Trends :

  • Substitution at the phenyl ring (e.g., nitro in vs. chloro in ) correlates with divergent activities. Nitro groups may enhance electron-withdrawing effects, influencing receptor binding, while methoxy groups favor metabolic stability .

Research Findings and Data

Spectral Characterization Comparison:

Compound Type IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Mass Spec (m/z) Reference
Thiazolo[4,5-d]pyridazinone 1660–1680 3.8 (s, OCH₃), 4.0 (s, CH₂), 6.9–7.5 (Ar-H) ~430 (M+1)
Oxadiazole-thioether 1650–1670 2.5 (s, SCH₂), 7.2–7.8 (Ar-H) ~400 (M+1)
  • The target compound’s spectral data would align with these ranges, particularly the methoxy (δ ~3.8 ppm) and aromatic proton signals .

常见问题

Basic: What synthetic strategies are effective for constructing the thiazolo[4,5-d]pyridazin core in this compound?

The thiazolo[4,5-d]pyridazin scaffold can be synthesized via cyclocondensation of thioamide intermediates with α-keto esters. A validated approach involves:

  • Step 1 : Reacting 3-methoxyphenyl-substituted thiourea with methyl 2-chloroacetoacetate under reflux in ethanol to form the thiazolidinone intermediate.
  • Step 2 : Oxidative dehydrogenation using iodine/DMSO to yield the thiazole ring.
  • Step 3 : Coupling with a pyridazinone precursor via nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C) to assemble the fused heterocycle .
    Key Optimization : Control reaction pH during cyclization to minimize byproducts. Use TLC monitoring (hexane/ethyl acetate 7:3) to track progress .

Advanced: How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

Contradictions in IC₅₀ values may arise from assay variability (e.g., enzyme source, substrate concentration, or buffer pH). Methodological solutions include:

  • Standardization : Use recombinant enzymes (e.g., human COX-2 vs. murine COX-2) to eliminate species-specific effects.
  • Controls : Include positive controls (e.g., celecoxib for COX-2 assays) to validate experimental conditions.
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms, which may explain potency variations .

Basic: What spectroscopic techniques confirm the structural integrity of the acetamide moiety?

  • ¹H NMR : Look for the acetamide NH signal at δ 9.8–10.2 ppm (singlet, exchangeable with D₂O). The methoxyphenyl protons appear as two doublets (δ 6.8–7.2 ppm, J = 8.5 Hz) .
  • IR Spectroscopy : A strong absorption band at ~1667 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the acetamide group .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 430.2 [M+1]⁺) confirms the molecular formula .

Advanced: What computational methods predict the compound’s binding mode to kinase targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB ID 1ATP for EGFR). Prioritize docking poses where the methoxyphenyl group occupies hydrophobic pockets.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds between the acetamide NH and kinase catalytic residues (e.g., Asp831 in EGFR).
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features with inhibitory activity .

Basic: How can solubility challenges be mitigated during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffer containing 0.1% Tween-80 to prevent aggregation.
  • pH Adjustment : Prepare buffers at pH 7.4 with 10 mM β-cyclodextrin to enhance aqueous solubility via host-guest complexation .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 h), lyse, and heat to 55°C. Centrifuge and quantify soluble target protein via Western blot to confirm stabilization.
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide group for UV-induced crosslinking, followed by pull-down and LC-MS/MS identification of bound proteins .

Basic: What purification methods resolve regioisomeric byproducts during synthesis?

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate → methanol) to separate regioisomers. Monitor fractions by HPLC (C18 column, 70:30 acetonitrile/water).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of isomers at 4°C .

Advanced: How can metabolic stability be improved without compromising potency?

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., methoxy group) with deuterium to slow CYP450-mediated demethylation.
  • Prodrug Design : Mask the acetamide as a tert-butoxycarbonyl (Boc) derivative, which is cleaved in vivo by esterases .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。